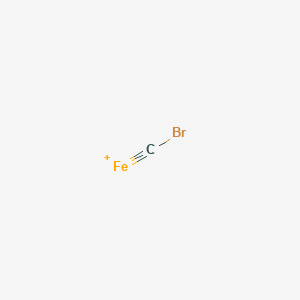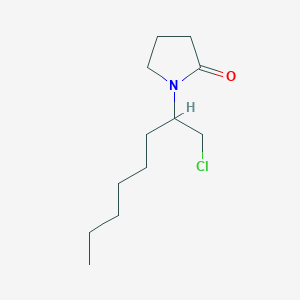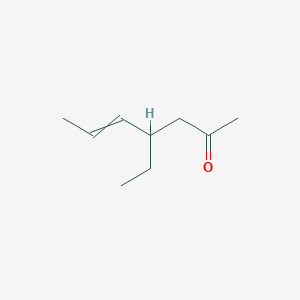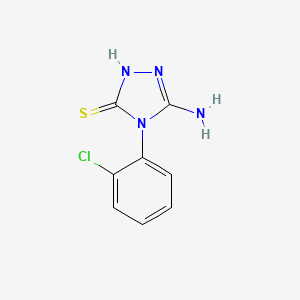
N,N'-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound characterized by the presence of a thiene ring and two sulfonamide groups attached to methylbenzene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of thiene derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of thiene-3,4-dicarboxylic acid as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiene ring.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiene ring may interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Thiene-3,4-diyl)bis(N,4-dimethylbenzene-1-sulfonamide): Similar structure but with additional methyl groups on the benzene rings.
N,N’-(Thiene-3,4-diyl)bis(4-chlorobenzene-1-sulfonamide): Similar structure but with chlorine substituents on the benzene rings.
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its specific combination of thiene and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90069-89-9 |
|---|---|
Molekularformel |
C18H18N2O4S3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]thiophen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S3/c1-13-3-7-15(8-4-13)26(21,22)19-17-11-25-12-18(17)20-27(23,24)16-9-5-14(2)6-10-16/h3-12,19-20H,1-2H3 |
InChI-Schlüssel |
DSQXJMMXZVGWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CSC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)

![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)



![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)



![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

